molecular formula C25H24F4N4O5 B605051 N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide

Cat. No.: B605051
M. Wt: 536.5 g/mol
InChI Key: VRVJKILQRBSEAG-LFPIHBKWSA-N
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Description

A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) coactivator p300. As a member of the p300/CBP family, p300 plays a crucial role in regulating gene transcription by acetylating histones and other proteins. Specifically, A-485 targets the HAT domain of p300 and CREB-binding protein (CBP), inhibiting their catalytic activity .

Scientific Research Applications

A-485 has garnered significant interest in scientific research across multiple fields:

    Cancer Research: A-485 shows promise as an antitumor agent.

    Epigenetics: By targeting p300, A-485 influences epigenetic modifications, impacting gene expression and cellular behavior.

    Drug Development: Researchers explore A-485’s potential as a therapeutic agent for various diseases.

Mechanism of Action

Target of Action

A-485 primarily targets the p300/CBP histone acetyltransferase (HAT) domain . These proteins play a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA .

Mode of Action

A-485 acts as a potent and selective inhibitor of the p300/CBP HAT domain . It binds to these proteins and inhibits their activity, leading to a decrease in histone acetylation . This results in a more compact chromatin structure, which can limit the access of transcription factors to DNA and reduce gene expression .

Biochemical Pathways

The inhibition of p300/CBP by A-485 affects various biochemical pathways. It can suppress the proliferation of several hematological malignancies and AR+ prostate cancer cell lines in vitro . The exact pathways affected by A-485 are still being researched, but it is known that the compound has a broad effect on gene expression due to its action on p300/CBP .

Pharmacokinetics

A-485 is orally bioavailable, indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of p300/CBP by A-485 leads to a decrease in histone acetylation, which can suppress the expression of certain genes . This can result in the suppression of proliferation in several hematological malignancies and AR+ prostate cancer cell lines in vitro . Additionally, A-485 has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model .

Preparation Methods

Synthetic Routes:: The synthetic route for A-485 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are not widely available in the literature. it is synthesized through carefully designed steps to achieve its desired properties.

Industrial Production:: Information regarding large-scale industrial production methods for A-485 is limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and purity. Industrial production likely involves modifications of the laboratory-scale synthesis.

Chemical Reactions Analysis

Reactions:: A-485 is involved in various chemical reactions due to its inhibitory activity against p300. While specific reactions are not explicitly documented, it likely undergoes interactions with other molecules, including proteins and nucleic acids.

Common Reagents and Conditions:: The reagents and conditions used in A-485-related reactions depend on the context. Researchers may employ specific buffers, solvents, and catalysts to modulate its activity. detailed information remains proprietary.

Major Products:: A-485’s primary function lies in inhibiting p300-mediated acetylation. Its major products are the suppression of gene transcription and downstream effects on cellular processes.

Comparison with Similar Compounds

While A-485 is unique due to its selectivity for p300/CBP, other HAT inhibitors exist. Notable compounds include C646 and I-CBP112. A-485’s distinct properties make it a valuable tool for studying epigenetic regulation.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Customer
Q & A

Q1: What is the primary biological target of A-485?

A1: A-485 acts as a ligand for the p300/CBP protein. []

Q2: How does A-485 binding to p300/CBP impact cellular processes?

A2: Binding of A-485 to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []

Q3: What is the significance of p300/CBP degradation in a cellular context?

A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.

Q4: What is the molecular formula and weight of A-485?

A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.

Q5: Is there any available spectroscopic data for A-485?

A5: The provided research papers do not offer specific spectroscopic data for A-485.

Q6: Has the material compatibility of A-485 been investigated?

A6: The provided research papers do not explicitly discuss the material compatibility of A-485.

Q7: What is known about the stability of A-485 under various conditions?

A7: Information about the stability of A-485 under various conditions is not provided in the research papers.

Q8: Does A-485 exhibit any catalytic properties?

A8: The provided research papers do not suggest any inherent catalytic properties of A-485.

Q9: Have any computational studies been performed on A-485?

A9: The research papers do not mention any specific computational studies or QSAR models related to A-485.

Q10: How do structural modifications of A-485 affect its binding affinity to p300/CBP?

A10: The provided papers do not delve into the specific structure-activity relationships of A-485 and its analogues.

Q11: What is known about the formulation strategies for A-485?

A11: The research papers provided do not include details about specific formulation strategies for A-485.

Q12: Is there information available regarding the SHE regulations concerning A-485?

A12: The provided papers do not discuss SHE regulations pertaining to A-485. This information would typically be found in safety data sheets and regulatory documents.

Q13: Has the pharmacokinetic profile of A-485 been investigated?

A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of A-485.

Q14: What cell-based assays have been used to assess the activity of A-485?

A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by A-485 conjugated with pomalidomide and different linkers.

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